

# P17 peptide in wound healing studies

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## Compound of Interest

Compound Name: P17 Peptide

Cat. No.: B15541828

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With the increasing interest in peptide-based therapeutics for regenerative medicine, the **P17 peptide** has emerged as a significant candidate in wound healing studies. This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals interested in the investigation and application of P17, with a primary focus on the well-characterized wound-healing peptide, Tiger17.

**Note on P17 Peptide Nomenclature:** The designation "P17" can refer to several distinct peptides in scientific literature, including derivatives of HIV-1 matrix protein p17, ant venom peptides, and peptides related to Keratin 17. This document will focus on Tiger17, a designed 11-amino acid peptide with robustly demonstrated pro-healing properties, as it is the most relevant to wound healing applications based on current research.[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)[\[5\]](#)[\[6\]](#)

## Application Notes

The Tiger17 peptide is a potent biomaterial for promoting the healing of dermal wounds.[\[1\]](#)[\[2\]](#)[\[3\]](#) It is a small, cyclic peptide with the sequence c[WCKPKPKPRCH-NH2].[\[1\]](#)[\[2\]](#)[\[3\]](#) Its small size and potential for low-cost production make it an attractive candidate for therapeutic development.[\[1\]](#)[\[3\]](#)

Tiger17 has been shown to positively influence all three major stages of wound healing:

- **Inflammatory Phase:** It induces the recruitment of macrophages to the wound site, which is a critical step for clearing debris and initiating the repair process.[\[1\]](#)[\[2\]](#)[\[3\]](#)
- **Proliferative Phase:** Tiger17 stimulates the migration and proliferation of both keratinocytes and fibroblasts.[\[1\]](#)[\[2\]](#)[\[3\]](#) This action leads to accelerated re-epithelialization and the formation

of granulation tissue, which are essential for closing the wound.[\[1\]\[2\]\[3\]](#)

- **Remodeling Phase:** The peptide promotes the release of key cytokines such as transforming growth factor-beta 1 (TGF- $\beta$ 1) and interleukin-6 (IL-6) from macrophages.[\[1\]\[2\]\[3\]](#) These cytokines play a pivotal role in tissue remodeling and the deposition of new extracellular matrix.[\[1\]\[2\]\[3\]](#)

The mechanism of action for Tiger17 involves the activation of the Mitogen-Activated Protein Kinase (MAPK) signaling pathway.[\[1\]\[2\]\[3\]](#)

## Quantitative Data Summary

The following tables summarize the quantitative data from key in vitro and in vivo studies on the Tiger17 peptide.

Table 1: In Vitro Efficacy of Tiger17 on Human Keratinocytes and Fibroblasts

Cell Type	Concentration ( $\mu$ g/mL)	Proliferation Increase (%)	Reference
HaCaT Keratinocytes	2.5	20	<a href="#">[2]</a>
5	60	<a href="#">[2]</a>	
10	110	<a href="#">[2]</a>	
20	200	<a href="#">[2]</a>	
Human Skin Fibroblasts (HSFs)	2.5	15	<a href="#">[2]</a>
5	40	<a href="#">[2]</a>	
10	60	<a href="#">[2]</a>	
20	95	<a href="#">[2]</a>	

Table 2: In Vivo Efficacy of Tiger17 in a Murine Full-Thickness Dermal Wound Model

Treatment Group	Day 2 Residual Wound Area (%)	Day 4 Residual Wound Area (%)	Day 7 Residual Wound Area (%)	Day 9 Residual Wound Area (%)	Reference
Vehicle Control	84.1	74.0	56.7	34.1	<a href="#">[2]</a>
Tiger17	67.3	45.6	8.9	5.9	<a href="#">[2]</a>
EGF (Positive Control)	73.9	52.3	24.9	14.3	<a href="#">[2]</a>

## Experimental Protocols

Detailed methodologies for key experiments are provided below.

### Protocol 1: In Vitro Keratinocyte Migration Assay (Scratch Assay)

Objective: To assess the effect of Tiger17 on the migration rate of keratinocytes in vitro.

Materials:

- Human keratinocyte cell line (e.g., HaCaT)
- Complete cell culture medium (e.g., DMEM with 10% FBS)
- Serum-free cell culture medium
- Tiger17 peptide stock solution
- 6-well tissue culture plates
- 200  $\mu$ L pipette tips
- Microscope with a camera

Procedure:

- Seed HaCaT cells in 6-well plates and culture until they form a confluent monolayer.
- Create a "scratch" in the cell monolayer using a sterile 200 µL pipette tip.
- Gently wash the wells with serum-free medium to remove detached cells.
- Add fresh serum-free medium containing the desired concentration of Tiger17 (e.g., 10 µg/mL) to the test wells. Add serum-free medium without the peptide to the control wells.
- Incubate the plates at 37°C in a 5% CO<sub>2</sub> incubator.
- Capture images of the scratch at 0, 12, 24, and 36 hours post-treatment.
- Measure the width of the scratch at multiple points for each image and calculate the average.
- Determine the migration rate by comparing the reduction in scratch width over time between the Tiger17-treated and control groups.

## Protocol 2: In Vitro Cell Proliferation Assay (MTT Assay)

Objective: To quantify the effect of Tiger17 on the proliferation of keratinocytes and fibroblasts.

Materials:

- HaCaT cells or Human Skin Fibroblasts (HSFs)
- Complete cell culture medium
- Tiger17 peptide stock solution
- 96-well tissue culture plates
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
- Dimethyl sulfoxide (DMSO)
- Microplate reader

**Procedure:**

- Seed  $2 \times 10^4$  cells per well in a 96-well plate and allow them to adhere overnight.
- Replace the medium with fresh medium containing various concentrations of Tiger17 (e.g., 2.5, 5, 10, 20  $\mu\text{g/mL}$ ). Include a vehicle control.
- Incubate for 24 hours at  $37^\circ\text{C}$  in a 5%  $\text{CO}_2$  incubator.
- Add 20  $\mu\text{L}$  of MTT solution to each well and incubate for another 4 hours.
- Remove the medium and add 150  $\mu\text{L}$  of DMSO to each well to dissolve the formazan crystals.
- Measure the absorbance at 490 nm using a microplate reader.
- Calculate the percentage increase in proliferation relative to the vehicle control.

## Protocol 3: In Vivo Full-Thickness Dermal Wound Healing Model

**Objective:** To evaluate the wound healing efficacy of topically applied Tiger17 in a murine model.

**Materials:**

- Male BALB/c mice (8-10 weeks old)
- Anesthetic (e.g., isoflurane or ketamine/xylazine cocktail)
- Electric shaver and depilatory cream
- Surgical scissors and forceps
- 4 mm biopsy punch
- Tiger17 peptide solution/gel

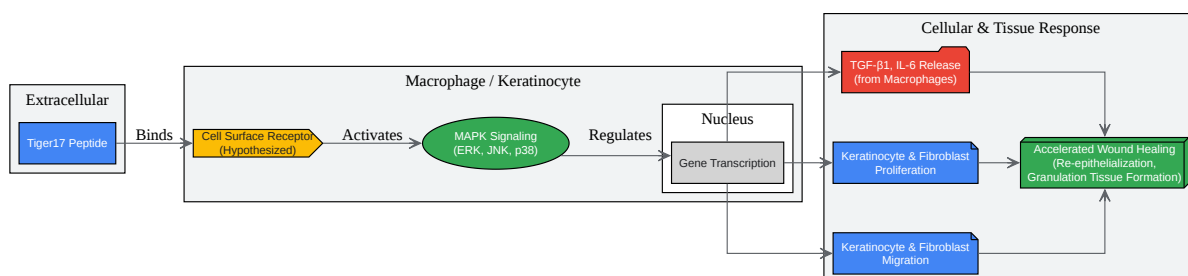
- Vehicle control solution/gel
- Positive control (e.g., EGF)
- Ruler or caliper
- Digital camera

#### Procedure:

- Anesthetize the mice and shave the dorsal hair. Apply depilatory cream to remove any remaining hair.
- Create a full-thickness dermal wound on the back of each mouse using a 4 mm biopsy punch.
- Divide the mice into treatment groups (e.g., vehicle, Tiger17, EGF).
- Topically apply the assigned treatment to the wounds twice daily.
- Document the wound healing progress by taking digital photographs of the wounds on days 0, 2, 4, 7, and 9 post-injury.
- Measure the wound area from the photographs using image analysis software (e.g., ImageJ).
- Calculate the percentage of residual wound area for each time point and compare between treatment groups.
- (Optional) On specified days, euthanize a subset of mice and harvest the wound tissue for histological analysis (e.g., H&E staining to assess re-epithelialization and granulation tissue formation).

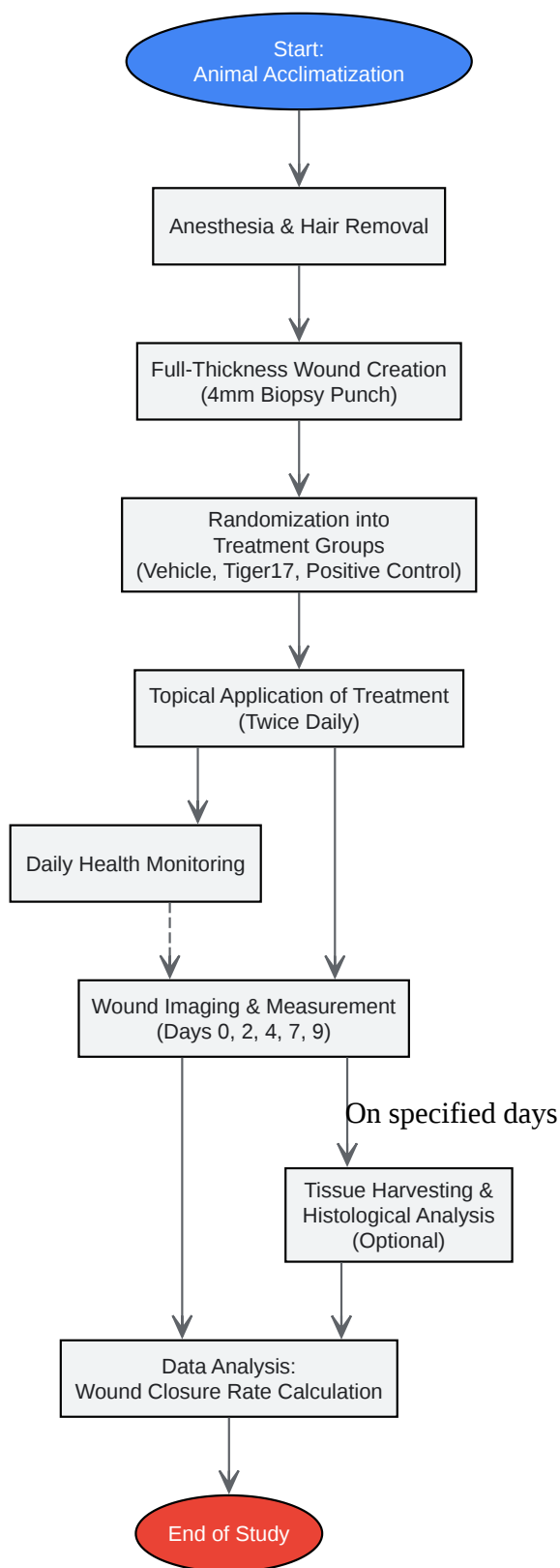
## Visualizations

The following diagrams illustrate the signaling pathway of Tiger17 and a typical experimental workflow.



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Caption: Signaling pathway of Tiger17 peptide in promoting wound healing.



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